molecular formula C20H21ClN2O3 B6907192 N-[(3-chlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide

N-[(3-chlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide

Cat. No.: B6907192
M. Wt: 372.8 g/mol
InChI Key: SEHJCABLYHBBKY-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a hydroxypropyl group, and an indole derivative, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c21-15-6-3-5-14(11-15)13-23(9-4-10-24)19(25)12-17-16-7-1-2-8-18(16)22-20(17)26/h1-3,5-8,11,17,24H,4,9-10,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHJCABLYHBBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)N(CCCO)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The process may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the alkylation of the indole core with a chlorophenylmethyl halide in the presence of a base.

    Addition of the Hydroxypropyl Group: The final step includes the reaction of the intermediate with a hydroxypropylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the indole moiety can be reduced to form a secondary alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(3-chlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]-N-(2-hydroxyethyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide
  • N-[(4-chlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide

Uniqueness

N-[(3-chlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(2-oxo-1,3-dihydroindol-3-yl)acetamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxypropyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.

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